2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene
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Overview
Description
2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene is an organic compound with the chemical formula C42H29BrSi and a molecular weight of 641.67 g/mol . This compound is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a triphenylsilyl group attached to the phenyl ring . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene typically involves multiple steps, starting with the preparation of the triphenylene core. The bromination of triphenylene is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The resulting bromo-triphenylene is then subjected to a palladium-catalyzed cross-coupling reaction with a triphenylsilyl reagent, such as triphenylsilyl chloride, under an inert atmosphere . The reaction conditions often include the use of a base like potassium carbonate and a solvent such as toluene or dimethylformamide (DMF) .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the triphenylsilyl group.
Coupling Reactions: The compound can be involved in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted triphenylene derivatives .
Scientific Research Applications
2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and affecting cellular processes . The triphenylsilyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Triphenylene: The parent compound, lacking the bromine and triphenylsilyl substituents.
2-bromo-Triphenylene: A simpler derivative with only a bromine atom attached to the triphenylene core.
2-(triphenylsilyl)phenyl-Triphenylene: A derivative with only the triphenylsilyl group attached.
Uniqueness
2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene is unique due to the presence of both the bromine atom and the triphenylsilyl group, which can significantly influence its chemical reactivity and physical properties . This dual substitution pattern allows for a broader range of chemical modifications and applications compared to its simpler analogs .
Properties
Molecular Formula |
C42H29BrSi |
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Molecular Weight |
641.7 g/mol |
IUPAC Name |
(3-bromo-5-triphenylen-2-ylphenyl)-triphenylsilane |
InChI |
InChI=1S/C42H29BrSi/c43-32-26-31(30-24-25-41-39-22-11-10-20-37(39)38-21-12-13-23-40(38)42(41)28-30)27-36(29-32)44(33-14-4-1-5-15-33,34-16-6-2-7-17-34)35-18-8-3-9-19-35/h1-29H |
InChI Key |
RQSIIZDWRNDICY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C8=CC=CC=C86)Br |
Origin of Product |
United States |
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